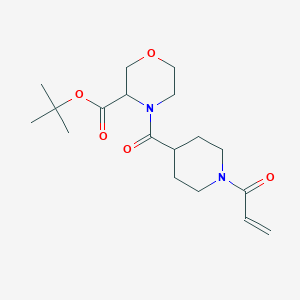

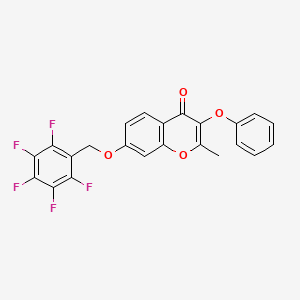

![molecular formula C18H17F3N4O3S B2526689 N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 2097916-41-9](/img/structure/B2526689.png)

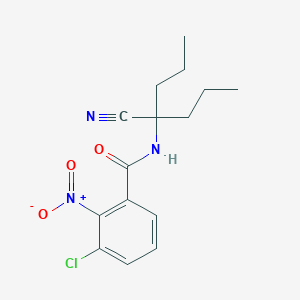

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda^6,1,3-benzothiadiazol-1-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide and related compounds involves multi-step reactions that include the formation of intermediates and subsequent cyclization. For instance, in the synthesis of [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives, potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives are reacted in a one-pot process. This is followed by oxidation using copper(II) chloride, which removes two hydrogen atoms and induces cyclization, leading to the formation of N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives . Similarly, the synthesis of pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives involves the addition of a 3-cyclopropylaminomethyl-4-substituted-1-pyrrolidinyl moiety at the C-10 position .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using various spectroscopic techniques such as IR, (1)H NMR, and (13)C NMR. X-ray single-crystal diffraction is used to determine the crystal structures, providing detailed information on atom positions, bond lengths, bond angles, and dihedral angles. For example, the coordination of two large monodentate ligands and two chloride anions to the copper(II) ion in the synthesized complexes results in a stable planar geometry around the central ion .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include cyclization and coordination to metal ions. The oxidation step during the synthesis of thiadiazolo[2,3-a]pyridine derivatives is crucial for cyclization. The coordination of the synthesized ligands to copper(II) ions leads to the formation of complexes with potential biological activity . The introduction of various substituents can significantly alter the chemical reactivity and biological activity of the compounds, as seen in the synthesis of pyrido[1,2,3-de][1,4]benzoxazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of substituents such as the trifluoromethyl group and the cyclopropylaminomethyl moiety can affect the lipophilicity, stability, and overall reactivity of the compounds. The introduction of a fluorine atom can reduce toxicity and alter pharmacokinetic properties, as observed in the pyrido[1,2,3-de][1,4]benzoxazine derivatives . The spectral characteristics of the compounds provide insights into their electronic structures and can be used to confirm the identity and purity of the synthesized compounds .

Case Studies and Biological Activity

The synthesized compounds have been evaluated for their biological activities in various in vitro studies. For instance, the N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes have shown significant cytotoxicity against several human cancer cell lines, with smaller IC50 values indicating higher potency . The pyrido[1,2,3-de][1,4]benzoxazine derivatives have exhibited potent antibacterial activity against quinolone-resistant Gram-positive clinical isolates, with certain substituents reducing toxicity and phototoxicity . These case studies highlight the potential therapeutic applications of these compounds and the importance of structural modifications in enhancing their biological activities.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

The synthesis of derivatives related to this compound often aims at exploring their biological activities. For instance, research has focused on synthesizing imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents, demonstrating the synthetic versatility of similar compounds. Although not directly matching the exact chemical name given, this approach highlights the broader interest in related compounds for their potential therapeutic applications, including cytoprotective properties in ulcer models (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Antimicrobial and Antitubercular Activity

Compounds with a similar structural framework have been synthesized to investigate their antimicrobial and antitubercular activities. For example, benzothiazole derivatives have been evaluated for their potency as antitumor agents, showcasing the potential of such compounds in addressing critical healthcare challenges (Yoshida, Hayakawa, Hayashi, Agatsuma, Oda, Tanzawa, Iwasaki, Koyama, Furukawa, Kurakata, & Sugano, 2005). Similarly, thiazole-aminopiperidine hybrids have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, further emphasizing the role of such compounds in antimicrobial research (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).

Electrochromic Materials

In the field of materials science, derivatives incorporating thiadiazole units have been explored for their electrochromic properties. This research avenue investigates the potential of these compounds in developing fast-switching electrochromic materials with low bandgaps, suitable for various applications in electronic displays and smart windows (Ming, Zhen, Lin, Zhao, Xu, & Lu, 2015).

Eigenschaften

IUPAC Name |

N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N4O3S/c19-18(20,21)16-8-5-12(11-23-16)17(26)22-9-10-24-14-3-1-2-4-15(14)25(13-6-7-13)29(24,27)28/h1-5,8,11,13H,6-7,9-10H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJNALXXAZXVNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNC(=O)C4=CN=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

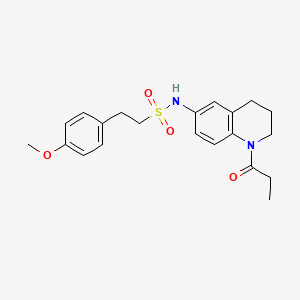

![3,4-dihydro-2H-spiro[naphthalene-1,3'-oxolane]-2',5'-dione](/img/structure/B2526615.png)

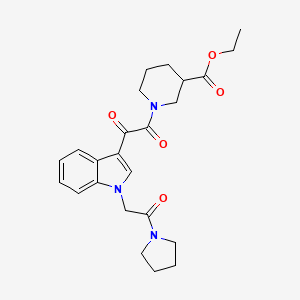

![(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2526620.png)

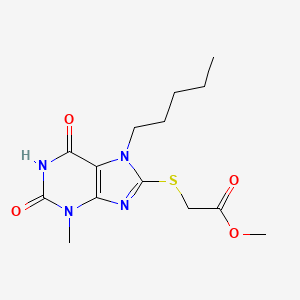

![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2526622.png)

![N-(2,5-difluorophenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2526627.png)

![3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide](/img/structure/B2526628.png)